2-(1H-Imidazol-2-yl)benzaldehyde
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Overview
Description
2-(1H-Imidazol-2-yl)benzaldehyde is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis
The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
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Organic & Biomolecular Chemistry
- Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Methods of Application : An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
- Results or Outcomes : The review discusses the scope and limitations, reaction mechanisms and future challenges of the synthesis of imidazoles .
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Synthesis of Benzimidazole Compounds
- Summary of Application : The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide is described .
- Methods of Application : In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
- Results or Outcomes : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
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Medicinal Chemistry
- Summary of Application : Imidazoles have a variety of applications in the medicinal chemistry field, such as use in anticancer and anti-inflammatory medications and as antiviral agents .
- Results or Outcomes : The outcomes can also vary widely, but generally aim to treat or prevent various diseases and conditions .
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Pharmaceuticals and Agrochemicals
- Summary of Application : Imidazoles are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals .
- Results or Outcomes : The outcomes can also vary widely, but generally aim to treat or prevent various diseases and conditions, or to improve agricultural productivity .
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Dyes for Solar Cells and Other Optical Applications
- Summary of Application : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
- Results or Outcomes : The outcomes can also vary widely, but generally aim to improve the efficiency and effectiveness of solar cells and other optical technologies .
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Functional Materials and Catalysis
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Potential Anticancer Drug
- Summary of Application : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
- Results or Outcomes : The outcomes can also vary widely, but generally aim to treat or prevent various diseases and conditions .
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Metal-Organic Frameworks (MOFs)
- Summary of Application : In this work, the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions is reported .
- Results or Outcomes : The outcomes can also vary widely, but generally aim to improve the performance and functionality of various materials and catalysts .
Safety And Hazards
Future Directions
The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . Additionally, recent advances in the synthesis of imidazoles highlight the importance of these heterocycles in a variety of everyday applications .
properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUDUBSVGQQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569131 |
Source
|
Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-yl)benzaldehyde | |
CAS RN |
139975-94-3 |
Source
|
Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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